Isotachysterol 3
Overview
Description
Isotachysterol 3 is a chemical compound that is an analog of 1,25-dihydroxy Vitamin D3. It has been found to enhance intestinal calcium transport and stimulate bone calcium mobilization in anephric rats
Mechanism of Action
Target of Action
Isotachysterol 3 is an analog of 1,25-dihydroxy Vitamin D3 . Its primary targets are the intestinal calcium transport system and bone calcium mobilization . These targets play a crucial role in maintaining calcium homeostasis in the body, which is essential for various physiological functions including bone health, muscle contraction, and nerve function.
Mode of Action
This compound interacts with its targets by stimulating the intestinal calcium transport and bone calcium mobilization . This interaction results in an increase in the absorption of calcium from the intestine and the release of calcium from the bones into the bloodstream.
Biochemical Pathways
The action of this compound affects the Vitamin D pathway . This pathway is responsible for the regulation of calcium and phosphate metabolism in the body. By stimulating intestinal calcium transport and bone calcium mobilization, this compound can influence the balance of these minerals, potentially impacting various downstream effects related to bone health and other physiological functions.
Result of Action
The molecular and cellular effects of this compound’s action include an increase in the levels of calcium in the bloodstream . This can have various effects on the body, depending on the specific physiological context. For example, in anephric rats (rats without kidneys) fed a low-calcium and vitamin D-deficient diet, administration of this compound resulted in stimulated intestinal calcium transport and bone calcium mobilization .
Biochemical Analysis
Biochemical Properties
Isotachysterol 3 plays a significant role in biochemical reactions, particularly those involving calcium transport and bone calcium mobilization
Cellular Effects
This compound has been observed to influence various types of cells and cellular processes. It stimulates intestinal calcium transport and bone calcium mobilization
Molecular Mechanism
The molecular mechanism of action of this compound is not completely elucidated. It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
In animal models, this compound has been administered at a dose of 5 µg/animal, where it stimulated intestinal calcium transport and bone calcium mobilization . The effects of varying dosages of this compound in animal models have not been extensively studied.
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known to be involved in processes related to calcium transport and bone calcium mobilization
Preparation Methods
Synthetic Routes and Reaction Conditions: Isotachysterol 3 can be synthesized through the isomerization of Vitamin D3. This process involves the use of hydrochloric acid as a catalyst in methanol, leading to the formation of isotachysterol . The reaction conditions typically involve ambient temperature and exposure to air, which can result in the formation of a complex mixture of products .
Industrial Production Methods: The compound is often isolated and purified using high-performance liquid chromatography (HPLC) and gas-liquid chromatography (GLC) methods .
Chemical Reactions Analysis
Types of Reactions: Isotachysterol 3 undergoes various chemical reactions, including oxidation and isomerization. It is particularly sensitive to oxidation when exposed to air, leading to the formation of epoxides and other oxidation products .
Common Reagents and Conditions:
Oxidation: Exposure to air and ambient temperature.
Isomerization: Hydrochloric acid in methanol.
Major Products Formed: The major products formed from the reactions of this compound include epoxides and other oxidation products .
Scientific Research Applications
Isotachysterol 3 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Comparison with Similar Compounds
- Tachysterol 3
- Lumisterol 3
- Isovitamin D3
Comparison: Isotachysterol 3 is unique in its ability to enhance calcium transport and mobilization, which distinguishes it from other similar compounds like tachysterol 3 and lumisterol 3 . While these compounds share structural similarities, this compound has distinct biological activities and chemical properties that make it particularly valuable in scientific research .
Properties
IUPAC Name |
(1S)-3-[(E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-25,28H,6-11,14-18H2,1-5H3/b13-12+/t21-,24+,25-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZNWLRQHDLNNV-QVEMQNNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(CC1)O)C=CC2=C3CCC(C3(CCC2)C)C(C)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C[C@H](CC1)O)/C=C/C2=C3CC[C@@H]([C@]3(CCC2)C)[C@H](C)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22350-43-2 | |
Record name | Isotachysterol 3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022350432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S)-3-[(E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOTACHYSTEROL 3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I627F2EB69 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.